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Compound of Interest

Compound Name: AZD5582

Cat. No.: B612067

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and
mechanism of action of AZD5582, a potent, second-generation dimeric Smac mimetic and
inhibitor of apoptosis (IAP) antagonist. The information presented herein is intended to support
researchers and drug development professionals in their exploration of AZD5582 as a potential

therapeutic agent.

Chemical Structure and Properties

AZD5582 is a synthetic, non-peptidic small molecule designed to mimic the N-terminal
tetrapeptide (AVPI) of the endogenous pro-apoptotic protein, Smac/DIABLO. Its dimeric nature
allows for potent and simultaneous engagement of the BIR domains of multiple IAP proteins.

Table 1: Chemical and Physicochemical Properties of AZD5582
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Property Value Reference
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Chemical Structure 1H-indene-2,1-diyl))bis(1- [1112]
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(methylamino)propanamido)ac
etyl)-pyrrolidine-2-

carboxamide)

Molecular Formula C58H78N808 [3114]
Molecular Weight 1015.29 g/mol [3]
CAS Number 1258392-53-8
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Soluble in DMSO. The
Solubilt dihydrochloride salt has
olubili
Y aqueous solubility of >7 mg/mL

at pH 4-6.

Photostable and hydrolytically
stable between pH 4-6. Some
amide hydrolysis is observed
Stability under strongly acidic (pH < 1)
and basic (pH > 8) conditions.
Stable in plasma of multiple

species.
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Mechanism of Action

AZD5582 exerts its biological effects by targeting and inhibiting the activity of key members of
the Inhibitor of Apoptosis (IAP) protein family, namely cellular IAP1 (clAP1), cellular IAP2
(clAP2), and X-linked IAP (XIAP). These proteins are frequently overexpressed in cancer cells
and contribute to therapeutic resistance by suppressing apoptosis.

By binding with high affinity to the Baculoviral IAP Repeat (BIR) domains of these IAPS,
AZD5582 disrupts their ability to inhibit caspases, the key executioners of apoptosis. This leads
to the activation of apoptotic signaling pathways and subsequent tumor cell death.

Table 2: In Vitro Activity of AZD5582

Target Assay Value (IC50) Reference
clAP1 (BIR3) Binding Assay 15 nM
clAP2 (BIR3) Binding Assay 21 nM
XIAP (BIR3) Binding Assay 15 nM

A primary consequence of AZD5582 binding to clAP1 is the induction of its rapid auto-
ubiquitination and subsequent proteasomal degradation. The depletion of clAP1 has two major
downstream effects:

 Activation of the Non-Canonical NF-kB Pathway: clAP1 is a key negative regulator of the
non-canonical NF-kB pathway. Its degradation leads to the stabilization of NF-kB-inducing
kinase (NIK), which in turn activates the processing of p100 to the active p52 subunit. The
p52 subunit then translocates to the nucleus to regulate gene expression.

 Induction of Apoptosis: The loss of clAP1 can lead to the formation of a death-inducing
signaling complex (DISC) and the activation of caspase-8, initiating the extrinsic apoptosis
pathway. Furthermore, by antagonizing XIAP, AZD5582 relieves the inhibition of effector
caspases-3 and -7, promoting the execution of apoptosis.
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Caption: Simplified overview of AZD5582's mechanism of action.

Signaling Pathways
Non-Canonical NF-kB Signaling Pathway

The binding of AZD5582 to clAP1 triggers its E3 ubiquitin ligase activity, leading to auto-
ubiquitination and degradation. This removes the inhibitory effect of clAP1 on NIK, allowing NIK
to accumulate and phosphorylate IKKa. Activated IKKa then phosphorylates the NF-kB
precursor protein p100, leading to its processing into the active p52 subunit. The p52 subunit
dimerizes with RelB and translocates to the nucleus to activate the transcription of target
genes.
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Caption: AZD5582-induced activation of the non-canonical NF-kB pathway.
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Apoptosis Signaling Pathway

AZD5582 promotes apoptosis through at least two interconnected mechanisms. Firstly, the
degradation of clAP1 can lead to the spontaneous activation of caspase-8, particularly in the
presence of TNF-q, initiating the extrinsic apoptosis pathway. Secondly, by directly
antagonizing XIAP, AZD5582 removes the inhibition on downstream effector caspases, such as
caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis,
including the cleavage of cellular substrates and the dismantling of the cell.
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Caption: Induction of apoptosis by AZD5582 via IAP inhibition.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b612067?utm_src=pdf-body
https://www.benchchem.com/product/b612067?utm_src=pdf-body
https://www.benchchem.com/product/b612067?utm_src=pdf-body-img
https://www.benchchem.com/product/b612067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The following are generalized protocols for key experiments used to characterize the activity of
AZD5582. Researchers should optimize these protocols for their specific cell lines and
experimental conditions.

Immunoblotting for clAP1 Degradation

This protocol is used to assess the ability of AZD5582 to induce the degradation of clAP1.
Methodology:

o Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere
overnight. Treat cells with varying concentrations of AZD5582 or vehicle control (e.g.,
DMSO) for the desired time points (e.g., 1, 4, 8, 24 hours).

o Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

o SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 ug) on an
SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

e Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at
room temperature. Incubate the membrane with a primary antibody against clAP1 overnight
at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system.

e Analysis: Quantify band intensities and normalize to a loading control (e.g., -actin or
GAPDH) to determine the relative levels of clAP1.

Cell Treatment with A Protein Antibo<_jy 5 A
Cell Lysis e SDS-PAGE Western Blot Incubation Detection (ECL) Data Analysis
AZD5582 Quantification (anti-clAP1)
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Caption: Experimental workflow for immunoblotting analysis of clAP1.

Annexin V/Propidium lodide (Pl) Staining for Apoptosis

This flow cytometry-based assay is used to quantify the induction of apoptosis by AZD5582.
Methodology:

o Cell Treatment: Treat cells with AZD5582 as described in the immunoblotting protocol.

o Cell Harvesting: Collect both adherent and floating cells.

» Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated
Annexin V and Propidium lodide (PIl) according to the manufacturer's instructions.

» Flow Cytometry: Analyze the stained cells using a flow cytometer.

e Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and
Pl-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI1+) cell
populations.

Cell Viability Assay (MTS/MTT)

This colorimetric assay is used to measure the cytotoxic effects of AZD5582.
Methodology:

e Cell Seeding: Seed cells in a 96-well plate at a suitable density.

o Compound Treatment: After 24 hours, treat the cells with a serial dilution of AZD5582.
 Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

o Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the
manufacturer's protocol.
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e Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a
microplate reader.

e Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and
determine the IC50 value.

Conclusion

AZD5582 is a potent and selective dimeric Smac mimetic that effectively induces apoptosis in
cancer cells by targeting IAP proteins. Its well-defined mechanism of action, involving the
activation of the non-canonical NF-kB pathway and the direct promotion of apoptosis, makes it
a valuable tool for cancer research and a promising candidate for further therapeutic
development. The experimental protocols outlined in this guide provide a foundation for
researchers to investigate the biological activities of AZD5582 in various preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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